(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol
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Overview
Description
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol is a chemical compound with a unique structure that includes a cyclooctene ring substituted with an isopropylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Isopropylamino Group: This step involves the nucleophilic substitution of an appropriate leaving group (such as a halide) with isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclooctene ring can be reduced to form a cyclooctane derivative.
Substitution: The isopropylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of cyclooct-4-en-1-one or cyclooct-4-en-1-al.
Reduction: Formation of (4Z)-8-[(Propan-2-yl)amino]cyclooctane-1-ol.
Substitution: Formation of derivatives with different functional groups replacing the isopropylamino group.
Scientific Research Applications
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4Z)-8-[(Methyl)amino]cyclooct-4-en-1-ol: Similar structure but with a methylamino group instead of an isopropylamino group.
(4Z)-8-[(Ethyl)amino]cyclooct-4-en-1-ol: Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol is unique due to the presence of the isopropylamino group, which can confer different steric and electronic properties compared to its methyl and ethyl analogs. This can result in distinct reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
(4Z)-8-(propan-2-ylamino)cyclooct-4-en-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9(2)12-10-7-5-3-4-6-8-11(10)13/h3-4,9-13H,5-8H2,1-2H3/b4-3- |
InChI Key |
PFOMPNVHPJKOCU-ARJAWSKDSA-N |
Isomeric SMILES |
CC(C)NC1CC/C=C\CCC1O |
Canonical SMILES |
CC(C)NC1CCC=CCCC1O |
Origin of Product |
United States |
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